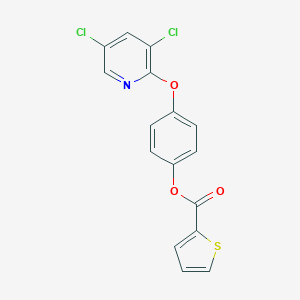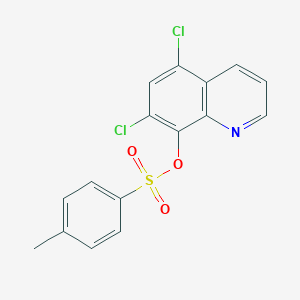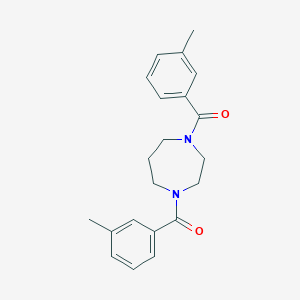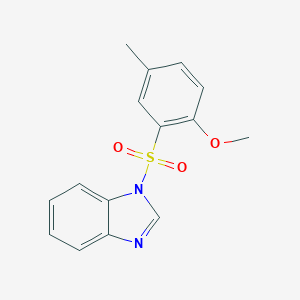![molecular formula C18H19N3O3 B246376 N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide, also known as NF-κB inhibitor, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mecanismo De Acción
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor works by inhibiting the activation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB is activated in response to various stimuli, including cytokines, growth factors, and microbial products. Once activated, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor works by blocking the activation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TN-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideα), and the production of reactive oxygen species (ROS). N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has several advantages for lab experiments. It is a potent inhibitor of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which makes it a valuable tool for investigating the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor is also relatively easy to synthesize and is commercially available. However, there are also some limitations to using N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, the optimal concentration of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor for a particular experiment may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for the research on N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor. One area of research is the development of more potent and selective N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitors. Another area of research is the investigation of the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the use of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems for N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor may improve its efficacy and reduce its off-target effects.
Métodos De Síntesis
The synthesis of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide is a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 3-methyl-2-butanone, which is reacted with 2-nitrobenzaldehyde to form the corresponding nitroalkene. The nitroalkene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with furan-2-carboxylic acid to form the final product, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been used in various studies to investigate the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
Fórmula molecular |
C18H19N3O3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12(2)9-10-21-14-7-4-3-6-13(14)16(18(21)23)19-20-17(22)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)/b19-16- |
Clave InChI |
KDRVRABVBABRNR-MNDPQUGUSA-N |
SMILES isomérico |
CC(C)CCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CO3)/C1=O |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CO3)C1=O |
SMILES canónico |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CO3)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)

![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)






![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)

